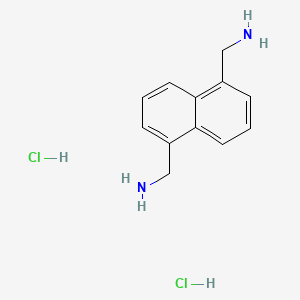

萘-1,5-二甲胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . The compound “Naphthalene-1,5-diyldimethanamine dihydrochloride” likely contains a naphthalene core with amine groups attached, and it exists as a dihydrochloride salt .

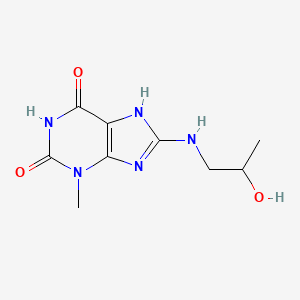

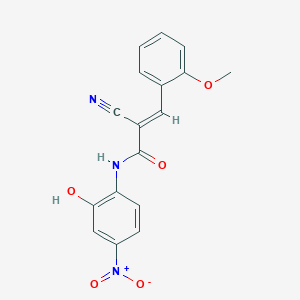

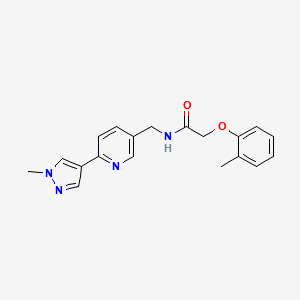

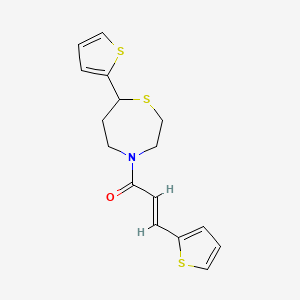

Molecular Structure Analysis

The molecular structure of naphthalene consists of two fused benzene rings . For “Naphthalene-1,5-diyldimethanamine dihydrochloride”, it is expected to have a similar core structure with additional functional groups.Chemical Reactions Analysis

Naphthalene and its derivatives can undergo various chemical reactions, including sulfonation, nitration, and halogenation . The specific reactions for “Naphthalene-1,5-diyldimethanamine dihydrochloride” are not documented.Physical And Chemical Properties Analysis

Naphthalene is a white crystalline solid with a characteristic odor . It has a melting point of 80.2°C and a boiling point of 218°C . The properties of “Naphthalene-1,5-diyldimethanamine dihydrochloride” might vary due to the presence of additional functional groups and the dihydrochloride salt form.科学研究应用

DNA Interactive Agents

Naphthalene diimide linked bis-naphthalimides have been used as potential DNA interactive agents. These agents interact with the DNA and its associated proteins in varied manners resulting in cessation of the unbridled cell growth in cancer .

Supramolecular Chemistry

Naphthalene diimides have been extensively studied due to their potential real-world uses across a wide variety of applications including supramolecular chemistry .

Sensing

Naphthalene diimides have been used in sensing applications. Their unique properties make them suitable for use in various sensing devices .

Host–Guest Complexes

Naphthalene diimides have been used in the creation of host–guest complexes for molecular switching devices, such as catenanes and rotaxanes .

Ion-Channels

Naphthalene diimides have been used in the creation of ion-channels. These channels allow ions to pass through the membrane in many types of cells .

Catalysis

Naphthalene diimides have been used in catalysis. They can speed up the rate of chemical reactions, making them useful in various industrial processes .

Medicine

Naphthalene diimides have been used in medicine. They have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Solar Cells

Naphthalene diimides have been used as non-fullerene accepters in solar cells. They can help improve the efficiency of these cells .

安全和危害

作用机制

Target of Action

The primary target of Naphthalene-1,5-diyldimethanamine dihydrochloride is DNA gyrases . DNA gyrases are essential enzymes that control the topology of DNA in bacteria, making them a popular target for antimicrobial agents .

Mode of Action

Naphthalene-1,5-diyldimethanamine dihydrochloride interacts with its target by fitting stably into the DNA gyrase binding pocket . This interaction inhibits the activity of the DNA gyrase, preventing the supercoiling of bacterial DNA, which is a crucial process for DNA replication and transcription .

Biochemical Pathways

The inhibition of DNA gyrases disrupts the normal biochemical pathways of DNA replication and transcription in bacteria . This disruption prevents the bacteria from multiplying and functioning properly, leading to their eventual death .

Result of Action

The result of Naphthalene-1,5-diyldimethanamine dihydrochloride’s action is the significant antibacterial activity against both gram-positive and gram-negative bacteria . It also exhibits antifungal activity against various fungi . This broad-spectrum antimicrobial activity makes it a promising candidate for further studies as an antimicrobial drug .

属性

IUPAC Name |

[5-(aminomethyl)naphthalen-1-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2ClH/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11;;/h1-6H,7-8,13-14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXUYVVXJZKRGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)CN)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2873862.png)

![(Z)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2873870.png)

![6-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2873878.png)

![5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2873881.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2873883.png)